molecular formula C15H14O2 B8795939 4-(6-Methoxy-2-naphthalenyl)-3-buten-2-one

4-(6-Methoxy-2-naphthalenyl)-3-buten-2-one

Cat. No. B8795939
M. Wt: 226.27 g/mol
InChI Key: ODKROFHKPKRFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methoxy-2-naphthalenyl)-3-buten-2-one is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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properties

Product Name

4-(6-Methoxy-2-naphthalenyl)-3-buten-2-one

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-(6-methoxynaphthalen-2-yl)but-3-en-2-one

InChI

InChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3

InChI Key

ODKROFHKPKRFPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Methoxy-2-naphthaldehyde (1 g, 5.4 mmol) in acetone (5.0 g), with aqueous NaOH (0.25 g of 2.8% NaOH; 3.3 mol %) was stirred for 1 hour at 20° C. followed by 1 hour at reflux. Water (10 g) was added to precipitate the product which was filtered and dried to give 1.2 g (98% of theory) of 4-(6-methoxy-2-naphthyl)-3-buten-2-one. GC showed 99% conversion and 4% of a heavy co-product (95% of butenone).
Quantity
1 g
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0.25 g
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reactant
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5 g
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reactant
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10 g
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reactant
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Synthesis routes and methods II

Procedure details

U.S. Pat. No. 4,061,779 discloses the base-promoted condensation between 6-methoxy-naphthaldehyde I and acetone to give 4-(6-methoxy-2-naphthyl)-3-buten-2-one in a 41% yield (example 20). 4-(6-Methoxy-2-naphthyl)-3-buten-2-one is purified by chromatography on silica gel column as it is contaminated by different impurities due to the binding of other acetone molecules to the keto functionality. Nabumetone V is obtained by Pd/C catalyzed hydrogenation (example 21). Nabumetone V in the amorphous form, starting from 6-methoxy-naphthaldehyde, is obtained in a 29 mol % yield.
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

6-Methoxy-2-naphthaldehyde (110 g, 0.591 mol), basic alumina (175 g; Aldrich Chemical Co. Inc.), and acetone (1000 mL) were added to a 2-L 3-neck flask with condenser, mechanical stirrer, and thermocouple attached. The reaction was heated to reflux for 22 hrs, filtered while still hot, and washed with hot ethyl acetate (3×100 mL). The combined organics were concentrated and then put under high vacuum for 24 hours, affording 113.0 g (85%) of 4-(6-methoxy-2-naphthyl)-but-3-en-2-one (93% GC purity). mp 114°-115.5° C.; DSC 114.5° C.; 1H NMR (300 MHz, CDCl3) δ 7.80 (s,1H), 7.72-7.55 (m,4H), 7.17-7.08 (m,2H), 6.74 (d,1H, J=10 Hz), 3.89 (s,3H), 2.38 (s,3H); 13 C NMR (75 MHz, CDCl3) δ 198.7, 159.4, 144.1, 136.3, 130.5, 130.2, 129.1, 128.0, 126.7, 124.6, 119.9, 106.5, 55.8, 27.9.
Quantity
110 g
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reactant
Reaction Step One
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1000 mL
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solvent
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